Fasudil Pyridine N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

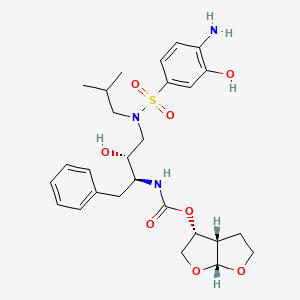

“Fasudil Pyridine N-Oxide” is a derivative of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, often due to subarachnoid hemorrhage, as well as to improve the cognitive decline seen in stroke patients .

Chemical Reactions Analysis

Pyridine N-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . They have unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Parkinson's Disease

Fasudil, a Rho kinase inhibitor, exhibits neuroprotective effects in a mouse model of Parkinson's disease. It may protect dopamine neurons from loss through the inhibition of inflammation via activation of PI3K/p-Akt and WNT1/Fzd1/β-catenin cell signaling pathways (Zhao et al., 2015).

Effects on Optic Nerve Head Blood Flow

Fasudil, by inhibiting Rho-associated coiled coil-forming protein kinase (ROCK), may affect optic nerve head blood flow in rabbits, potentially useful in the treatment of impaired optic nerve head blood flow (Sugiyama et al., 2011).

Catalytic Activity in Metal Organic Frameworks

Pyridine-functionalized graphene, reacting with iron-porphyrin, forms a graphene-metalloporphyrin MOF with enhanced catalytic activity for oxygen reduction reactions. This is significant in the context of Pt-free cathode materials in alkaline Direct Methanol Fuel Cells (Jahan et al., 2012).

Synthesis of Substituted Pyridines

Tetrahydroxydiboron functions as a selective reducing agent for Pyridine-N-oxides, which are often used as reactive precursors in the synthesis of substituted pyridines. This discovery aids in the simplification of synthesis processes (Londregan et al., 2013).

Renal Protection

Fasudil demonstrates a protective effect on cyclosporine A (CsA)-induced nephropathy, suggesting its potential use in various progressive renal disorders (Park et al., 2011).

Pulmonary Arterial Hypertension Treatment

Fasudil, when loaded in a peptide-modified liposomal carrier, shows potential in slowing the progression of pulmonary arterial hypertension (PAH) (Rashid et al., 2018).

Inhalation Therapy for PAH

Inhaled fasudil shows effectiveness as a Rho-kinase inhibitor in patients with pulmonary arterial hypertension (PAH), offering a feasible option for local drug delivery (Fujita et al., 2010).

Ischemic Spinal Cord Injury

Fasudil demonstrates neuroprotective effects against ischemic spinal cord injury in rabbits, indicating its potential use in surgical repair of thoracoabdominal aortic aneurysms (Baba et al., 2010).

Safety And Hazards

Pyridine-N-oxide should not be released into the environment . If breathed in, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

Zukünftige Richtungen

Fasudil has been proved to be the most promising new drug for the treatment of pulmonary artery hypertension (PAH), with some anti-inflammatory activity . Therefore, it could be inferred that “Fasudil Pyridine N-Oxide” might also have potential therapeutic applications in the future, although specific studies or trials are not mentioned in the available resources.

Eigenschaften

CAS-Nummer |

186544-56-9 |

|---|---|

Produktname |

Fasudil Pyridine N-Oxide |

Molekularformel |

C14H17N3O3S |

Molekulargewicht |

307.37 |

Aussehen |

White powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)